molecular formula C12H17N3O4S B13287600 Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Cat. No.: B13287600
M. Wt: 299.35 g/mol
InChI Key: QULKHEINVCVNGI-UHFFFAOYSA-N
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Description

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a complex organic compound featuring a pyrrolidine ring substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a pyrrolidine derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Substitution: Formation of various substituted pyrrolidine derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3

InChI Key

QULKHEINVCVNGI-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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